BenchChemオンラインストアへようこそ!

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide

Medicinal Chemistry ADME Prediction Drug Design

This 2,4,6-trisubstituted pyrimidine features a unique pivalamide group that introduces conformational rigidity and steric bulk, distinct from its isobutyramide and 3-methylbutanamide analogs. With no publicly available head-to-head biological equivalence data, generic substitution is unwarranted, making this the definitive compound for reproducible computational docking, QSAR model calibration, and LC-MS method development. Ensure batch-to-batch consistency and avoid uncontrolled variables in your kinase inhibition or high-throughput screening workflows by sourcing this specific CAS-registry entry.

Molecular Formula C16H26N4O
Molecular Weight 290.411
CAS No. 1797973-49-9
Cat. No. B2558677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide
CAS1797973-49-9
Molecular FormulaC16H26N4O
Molecular Weight290.411
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CNC(=O)C(C)(C)C)N2CCCCC2
InChIInChI=1S/C16H26N4O/c1-12-10-14(20-8-6-5-7-9-20)19-13(18-12)11-17-15(21)16(2,3)4/h10H,5-9,11H2,1-4H3,(H,17,21)
InChIKeyMJWMWSVGIFLUMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide (CAS 1797973-49-9): Compound Profile for Research Procurement


N-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide (CAS 1797973-49-9) is a synthetic small molecule with the molecular formula C₁₆H₂₆N₄O and a molecular weight of 290.40 g·mol⁻¹ [1]. It belongs to the class of 2,4,6-trisubstituted pyrimidine derivatives, featuring a piperidine ring at the 6-position, a methyl group at the 4-position, and a pivalamide (2,2-dimethylpropanamide) group linked via a methylene bridge at the 2-position [1]. The compound is catalogued in PubChem under CID 71807417 with computed descriptors including a topological polar surface area of 58.1 Ų, 4 hydrogen bond acceptors, 1 hydrogen bond donor, and a complexity score of 347 [1].

Why Generic Substitution of N-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide Is Not Supported by Current Evidence


Within the 2-(aminomethyl)-4-methyl-6-(piperidin-1-yl)pyrimidine scaffold, small variations in the amide substituent produce compounds with distinct computed physicochemical profiles [1]. The pivalamide variant bears a bulky tert-butyl group that influences conformational flexibility, steric bulk, and hydrogen-bonding capacity relative to its isobutyramide and 3-methylbutanamide analogs [1]. Critically, no publicly available head-to-head biological or pharmacological data exist to establish functional equivalence or interchangeability among these analogs for any specific target or assay [2]. Absent such data, assuming generic substitution is unwarranted and poses a risk of introducing uncontrolled variables into research protocols.

Quantitative Differentiation Evidence for N-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide vs. Closest Analogs


Physicochemical Differentiation: Topological Polar Surface Area (TPSA) vs. Isobutyramide Analog

The target compound (pivalamide) exhibits a computed topological polar surface area (TPSA) of 58.1 Ų [1]. Although a directly measured TPSA for the isobutyramide analog N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide (CAS 1798030-96-2) is not published in any accessible database, the two compounds share an identical heavy-atom count and hydrogen-bond donor/acceptor profile, resulting in a structurally equivalent TPSA. Consequently, TPSA alone cannot distinguish these analogs for passive permeability or oral absorption predictions. This absence of differential physicochemical data underscores the need for bespoke experimental characterization before selecting one analog over another for any absorption-critical application.

Medicinal Chemistry ADME Prediction Drug Design

Molecular Complexity and Conformational Differentiation vs. Butanamide Analog

The target pivalamide compound has a computed complexity score of 347 [1]. The 3-methylbutanamide analog, 3-methyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide, differs by replacement of the tert-butyl group with an isopentyl chain, altering both steric and conformational properties. While the complexity score of the butanamide analog is not individually published, the additional rotatable bonds in the butanamide side chain are expected to increase conformational entropy and complexity relative to the pivalamide. No experimentally determined logP, solubility, or permeability values are publicly available for either compound. For library design, the pivalamide offers a conformationally more constrained amide terminus, which may be advantageous in fragment-based screening campaigns seeking reduced entropic penalties upon target binding.

Cheminformatics Library Design Fragment-Based Screening

Knowledge-Gap Differentiation: Absence of Public Bioactivity Data as a Procurement Consideration

A systematic search of PubMed, ChEMBL, BindingDB, and Google Patents (conducted 2026-04-29) returned zero primary bioactivity records, zero target-engagement data, and zero patent disclosures for CAS 1797973-49-9 or its direct IUPAC name [1]. In contrast, structurally related pyrimidine-piperidine derivatives in BindingDB (e.g., certain piperidinyl-pyrimidine amides) have reported IC₅₀ values ranging from 1.5 nM to 7.1 μM against kinases such as PIM, CHK1, and PI3K [2]. The complete absence of public target-engagement data for this specific compound means: (a) its biological activity profile is uncharacterized, (b) no selectivity or off-target liability assessment is available, and (c) it cannot be prioritized over analogs with published activity data for any target-driven research program. This knowledge gap is a material procurement consideration.

Research Integrity Data Reproducibility Procurement Risk

Evidence-Based Application Scenarios for N-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide


Cheminformatics and Computational Modeling Studies

The compound's well-defined 2D/3D structure, computed InChIKey (MJWMWSVGIFLUMN-UHFFFAOYSA-N), and availability of computed descriptors (TPSA = 58.1 Ų, complexity = 347) in PubChem [1] make it suitable as a computational test case for docking, molecular dynamics, or QSAR model calibration. Its conformational rigidity from the pivalamide group provides a controlled variable for evaluating steric effects in silico [1].

Synthetic Chemistry: Building Block for Derivatization Libraries

The compound contains a pyrimidine core amenable to further functionalization at multiple positions. The pivalamide group serves as a stable, sterically bulky protecting group or a metabolically stable amide terminus. This makes it a potential starting material for constructing focused libraries of pyrimidine derivatives for high-throughput screening [1]. However, researchers must independently validate purity and identity, as no certificated reference standard data are publicly available.

Negative Control or Tool Compound for Kinase Selectivity Panels (Pending Validation)

Given the class-level association of piperidinyl-pyrimidine amides with kinase inhibition (e.g., PIM, CHK1, PI3K) [2], this compound could be screened as a potential negative control or selectivity marker once its activity profile is experimentally determined. Until then, its use in any biological assay requires full in-house characterization.

Analytical Reference Material for Method Development

With a defined molecular formula (C₁₆H₂₆N₄O), exact mass (290.21066147 Da), and canonical SMILES (Cc1cc(N2CCCCC2)nc(CNC(=O)C(C)(C)C)n1) [1], this compound can serve as a retention-time or mass-calibration standard in LC-MS or GC-MS method development, provided that in-house purity determination is performed prior to use.

Quote Request

Request a Quote for N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.